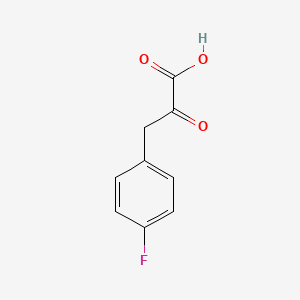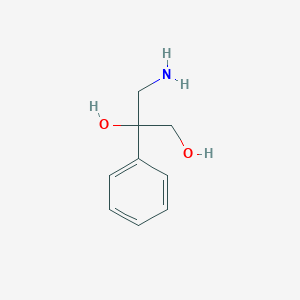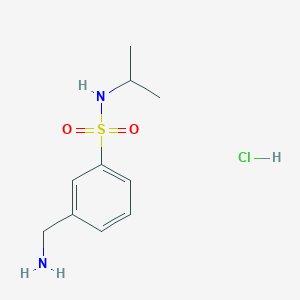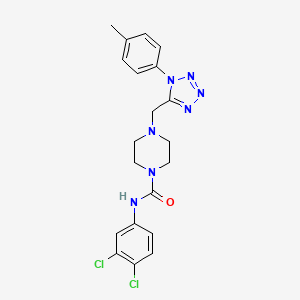
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
Research on compounds structurally related to "1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone" includes the development of synthetic routes under microwave irradiation and evaluation of antibacterial activities. For instance, Merugu et al. (2010) explored the microwave-assisted synthesis of piperidine-containing compounds and evaluated their antibacterial properties, highlighting the potential for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns in Enaminones
Studies on enaminones, such as those by Balderson et al. (2007), examine hydrogen-bonding patterns which contribute to the structural stability and potential reactivity of these compounds. Their work provides foundational knowledge on the molecular interactions that can influence the properties and reactivity of compounds containing piperidine and related moieties (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Oxidation Studies
The synthesis, oxidation, and nitration of cyclopenta[b]indoles, involving reactions with piperidine, have been explored to obtain various derivatives with potential application in medicinal chemistry and material science. Skladchikov et al. (2012) discussed the synthesis and structural elucidation of such compounds, illustrating the versatility of piperidine in synthesizing complex heterocyclic structures (Skladchikov, Suponitskii, Abdrakhmanov, & Gataullin, 2012).
Convergent Construction of Heterocyclic Scaffolds
Research by Chen et al. (2011) on the convergent construction of the 1,4-dihydropyridine scaffold containing an indole fragment through multi-component reactions showcases the synthetic utility of piperidine and related compounds in constructing complex, biologically relevant structures (Chen, Xu, Liu, & Ji, 2011).
Catalytic Behavior Towards Ethylene Reactivity
Studies on the catalytic behavior of metal complexes bearing iminopyridines and their reactivity towards ethylene provide insights into the application of piperidine-derived ligands in catalysis. Sun et al. (2007) highlighted the synthesis, characterization, and catalytic applications of such complexes, contributing to the understanding of piperidine's role in organometallic chemistry (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Eigenschaften
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-13-22-9-5-19(17)26-16-7-11-23(12-8-16)20(25)14-24-10-6-15-3-1-2-4-18(15)24/h1-6,9-10,13,16H,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDNFGGHYPAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylisoxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2609820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline](/img/structure/B2609829.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)



![2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate](/img/structure/B2609837.png)
